molecular formula C14H16N2O3 B1451674 N-(1H-indol-2-ylcarbonyl)-L-valine CAS No. 1072856-64-4

N-(1H-indol-2-ylcarbonyl)-L-valine

Cat. No. B1451674
M. Wt: 260.29 g/mol
InChI Key: WRDXWOSLOXYAGN-LBPRGKRZSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of indole derivatives often involves Fischer indole synthesis, a chemical reaction that produces the aromatic compound indole from phenylhydrazine and an aldehyde or ketone under acidic conditions .


Molecular Structure Analysis

Indoles are aromatic heterocyclic organic compounds. They have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the Fischer indole synthesis is a classic method for the chemical synthesis of indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, they are generally crystalline and colorless with specific odors .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Indole-based compounds, including N-(1H-indol-2-ylcarbonyl)-L-valine derivatives, have been investigated for their pharmacological importance. These compounds exhibit a wide range of biological activities, including anticancer, antihypertensive, antidepressant, antifungal, antiprotozoal, antiplatelet, anti-Alzheimer's, anti-Parkinson's, and antioxidant properties. The versatility of the indole core allows for the synthesis of numerous derivatives with enhanced pharmacological activities. For example, vincristine, an anticancer agent, and reserpine, an antihypertensive drug, underscore the medicinal significance of indole derivatives in addressing various pharmacological diseases (Kumar et al., 2020).

Biochemical and Biotechnological Applications

Indole derivatives, due to their biochemical reactivity, have also found applications in biotechnological research. These compounds are part of studies aiming to understand their role in cellular protective mechanisms and possibly in tissue regeneration and immunity. The research highlights the potential of indole derivatives to contribute to developing new therapeutic strategies and enhancing understanding of biological processes at the molecular level (Frecska et al., 2013).

Analytical and Environmental Sciences

In analytical sciences, indole derivatives are utilized as biomarkers for assessing environmental exposure to various compounds. For instance, N-terminal globin adducts, formed by the interaction of indole derivatives with proteins, serve as biomarkers for the internal formation of certain epoxides, illustrating the environmental and occupational exposures to hazardous substances. This application underscores the utility of indole derivatives in environmental health and safety assessments (Boysen et al., 2007).

Synthesis and Chemical Biology

The synthesis of indole derivatives, including the specific compound N-(1H-indol-2-ylcarbonyl)-L-valine, is a critical area of research in chemical biology. The development of novel synthetic methodologies allows for the exploration of the indole scaffold's potential in creating new molecules with enhanced biological activities. Innovative synthetic strategies contribute to the discovery of new drugs and the advancement of chemical biology (Rao et al., 2017).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. Some indole derivatives may have potential health risks, so it’s important to handle them with care .

Future Directions

The future directions of research into indole derivatives are likely to continue to focus on their synthesis and the exploration of their diverse biological activities .

properties

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8(2)12(14(18)19)16-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-8,12,15H,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDXWOSLOXYAGN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-2-ylcarbonyl)-L-valine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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